

A Technical Guide to the Spectroscopic Data of Nopol

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Introduction

Nopol is a bicyclic monoterpenoid, a primary alcohol that is a valuable chiral building block in organic synthesis.[1][2] Its structural elucidation and quality control rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data of **Nopol**, along with generalized experimental protocols for data acquisition.

Spectroscopic Data of Nopol

The following sections summarize the key spectroscopic data for **Nopol**, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Nopol** provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
5.34	br s	1H	=CH
4.09	t	2H	-CH ₂ -OH
2.37	m	1H	Allylic CH
2.22	m	1H	Allylic CH
2.08	m	2H	-CH ₂ -
1.26	S	3H	-CH₃
1.10	d	1H	Bridgehead CH
0.83	s	3H	-СНз

Note: Data is compiled from publicly available spectral databases.[3][4] Specific peak positions and multiplicities may vary slightly depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.



Chemical Shift (δ) ppm	Carbon Type
144.1	Quaternary C (=C)
120.9	Tertiary C (=CH)
61.1	Primary C (-CH₂OH)
40.8	Tertiary C
38.0	Quaternary C
31.5	Secondary C
31.2	Secondary C
26.2	Primary C (-CH₃)
21.0	Primary C (-CH₃)

Note: Data is compiled from publicly available spectral databases.[3][5] The chemical shifts are relative to a standard reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3330	Strong, Broad	O-H stretch (alcohol)
3030	Medium	=C-H stretch (alkene)
2920	Strong	C-H stretch (alkane)
1640	Medium	C=C stretch (alkene)
1040	Strong	C-O stretch (primary alcohol)

Note: Data is compiled from publicly available spectral databases.[3] Peak positions can be influenced by the sample preparation method.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Ratio	Relative Intensity	Assignment
166	Moderate	Molecular Ion [M]+
148	Low	[M - H₂O] ⁺
135	Moderate	[M - CH ₂ OH] ⁺
121	High	[M - C3H7] ⁺
107	High	[C ₈ H ₁₁] ⁺
93	Very High	[C7H9]+ (Base Peak)

Note: Data is compiled from publicly available spectral databases.[3][5] The fragmentation pattern can vary with the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of the **Nopol** sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C). Key parameters such as the acquisition time, relaxation delay, and number of scans are optimized.[6] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[7]
- Data Acquisition: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. The NMR experiment is then run to acquire the free induction decay (FID) signal.[8]



- Data Processing: The FID is subjected to a Fourier transform to convert it from the time domain to the frequency domain, resulting in the NMR spectrum. Phase and baseline corrections are applied to the spectrum.
- Spectral Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the peaks are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **Nopol**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[9] Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.[10][11]
- Instrument Setup: The IR spectrometer is configured for the desired measurement mode (e.g., transmission or ATR). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
- Data Acquisition: The prepared sample is placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the amount of infrared radiation absorbed by the sample at each wavenumber.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
- Spectral Analysis: The characteristic absorption bands in the spectrum are assigned to specific functional groups within the Nopol molecule.[12]

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the Nopol sample is introduced into the mass spectrometer. For volatile compounds, this is often done via Gas Chromatography (GC-MS), where the sample is first separated by the GC and then introduced into the MS.[5]
- Ionization: The sample molecules are ionized. A common method for GC-MS is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to ionize and fragment.

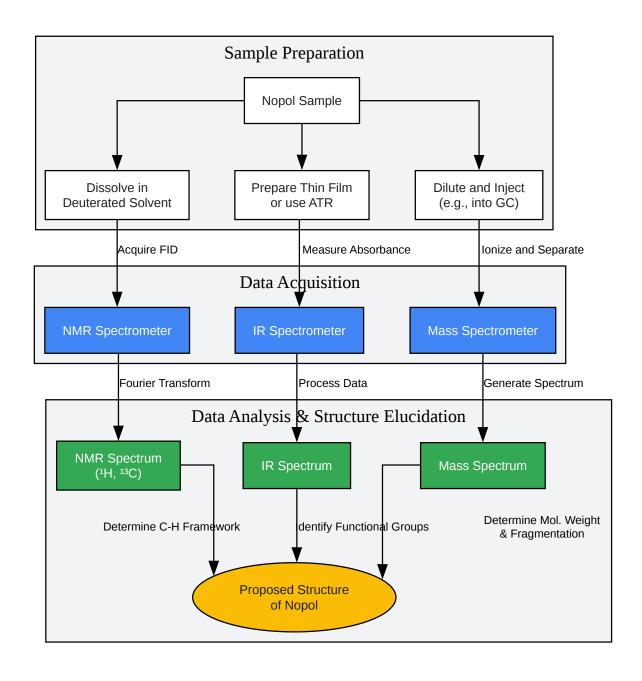


- Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z ratio.
- Spectral Analysis: The molecular ion peak is identified to determine the molecular weight of Nopol. The fragmentation pattern provides structural information, as the way the molecule breaks apart is characteristic of its structure.[13][14]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of a chemical compound like **Nopol**.





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Caption: Workflow for Spectroscopic Analysis of **Nopol**.

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